17beta-Dihydroequilin

描述

17beta-Dihydroequilin is a naturally occurring estrogen sex hormone found in horses and is also used as a medication. It is a minor constituent of conjugated estrogens, such as those found in the medication Premarin. This compound is known for its significant estrogenic activity and potency, making it an important component in hormone replacement therapies .

准备方法

Synthetic Routes and Reaction Conditions: 17beta-Dihydroequilin can be synthesized through the reduction of equilin. The reduction process typically involves the use of hydrogenation catalysts under controlled conditions. The reaction conditions include maintaining a specific temperature and pressure to ensure the selective reduction of equilin to this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of equilin from natural sources, followed by its chemical reduction. The process is optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of this compound in its pure form .

化学反应分析

Types of Reactions: 17beta-Dihydroequilin undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to its oxidized forms using oxidizing agents.

Reduction: The reduction of equilin to this compound is a key reaction in its synthesis.

Substitution: This reaction involves the replacement of specific functional groups in the molecule with other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction process.

Substitution: Various reagents, such as halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: this compound itself is the major product.

Substitution: Substituted derivatives of this compound with different functional groups.

科学研究应用

17beta-Dihydroequilin has a wide range of applications in scientific research, including:

Chemistry: It is used as a reference compound in the study of estrogenic activity and hormone replacement therapies.

Biology: Research on this compound helps in understanding the role of estrogens in biological processes and their effects on various tissues.

Medicine: It is used in hormone replacement therapies for postmenopausal women to alleviate symptoms associated with estrogen deficiency.

作用机制

17beta-Dihydroequilin exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. This binding activates the receptors, leading to the transcription of estrogen-responsive genes. The compound has a high relative binding affinity for these receptors, which contributes to its potent estrogenic activity. The molecular targets and pathways involved include the regulation of gene expression related to reproductive tissues, bone density, and cardiovascular health .

相似化合物的比较

Equilin: Another naturally occurring estrogen found in horses, which is converted to 17beta-Dihydroequilin in the body.

Estradiol: A potent estrogen used in hormone replacement therapies, similar in function to this compound.

17beta-Dihydroequilenin: A related compound with selective estrogen receptor modulator-like activity

Uniqueness: this compound is unique due to its high estrogenic potency and its ability to be converted from equilin in the body. Unlike other estrogens, it shows disproportionate effects in certain tissues, such as the liver and uterus, making it a critical component in hormone replacement therapies .

生物活性

Introduction

17beta-Dihydroequilin (DHEQ) is a synthetic estrogen derived from equine sources, primarily used in hormone replacement therapy (HRT) for postmenopausal women. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile. This article reviews the biological activity of DHEQ, focusing on its mechanisms of action, comparative efficacy with other estrogens, and implications for clinical use.

DHEQ exhibits biological activity primarily through its interaction with estrogen receptors (ERs), specifically ERα and ERβ. The binding affinity of DHEQ to these receptors influences various physiological processes:

- Estrogen Receptor Binding : DHEQ binds to ERs, leading to the activation of estrogen-responsive genes. Studies indicate that DHEQ has a binding affinity comparable to that of 17beta-estradiol (E2), although it may exhibit different tissue selectivity and potency .

- Gene Expression Modulation : Upon binding to ERs, DHEQ can modulate the expression of genes involved in reproductive functions, bone density maintenance, and cardiovascular health. This modulation is critical in understanding its therapeutic benefits and risks .

Comparative Efficacy

In comparative studies, DHEQ has shown varying degrees of biological activity relative to other estrogens:

| Compound | Binding Affinity (Kd) | Biological Activity | Notes |

|---|---|---|---|

| 17beta-Estradiol | Low nanomolar range | High | Potent estrogenic effects |

| This compound | Low nanomolar range | Moderate | Similar to E2 but with distinct effects |

| 17alpha-Estradiol | Higher nanomolar range | Low | Less effective in activating ERs |

DHEQ's biological activity is reported to be approximately 1.5% to 5% of that of E2, depending on the specific tissue and species . This lower activity suggests a potentially safer profile with reduced risk of adverse effects associated with higher estrogen levels.

Hormone Replacement Therapy

DHEQ is primarily utilized in HRT for alleviating menopausal symptoms such as hot flashes and osteoporosis prevention. Its use is supported by studies indicating:

- Bone Health : DHEQ has been shown to positively influence bone mineral density in postmenopausal women, similar to E2 .

- Cardiovascular Effects : Some studies suggest that DHEQ may have beneficial effects on lipid profiles and vascular function, although further research is necessary to confirm these findings.

Safety Profile

While DHEQ presents therapeutic benefits, concerns regarding its safety profile include:

- Cancer Risk : As with other estrogens, there are concerns about the potential increased risk of hormone-dependent cancers (e.g., breast cancer). Long-term studies are essential to evaluate these risks comprehensively .

- Thromboembolic Events : The risk of thromboembolic events associated with estrogen therapy remains a critical consideration in prescribing DHEQ .

Case Studies

Several case studies have illustrated the effects of DHEQ in clinical settings:

- Postmenopausal Osteoporosis : A study involving postmenopausal women treated with DHEQ showed significant improvements in bone density over a two-year period compared to a control group receiving placebo .

- Menopausal Symptoms Relief : In a randomized controlled trial, women receiving DHEQ reported substantial reductions in hot flashes and improved quality of life metrics compared to those on placebo .

属性

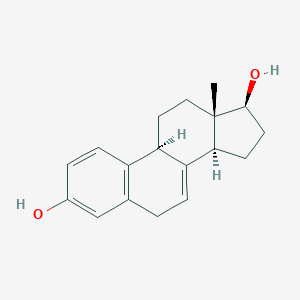

IUPAC Name |

13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLMJANWPUQQTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3563-27-7 | |

| Record name | NSC12170 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 17β-Dihydroequilin interact with estrogen receptors (ERs) and what are the downstream effects compared to 17β-estradiol?

A: 17β-Dihydroequilin, like other ring B unsaturated estrogens, exhibits differential interactions with ERα and ERβ. While its binding affinity for both ER subtypes is lower than that of 17β-estradiol, it demonstrates a higher preference for ERβ. [] This selective binding to ERβ leads to significant transcriptional activity, particularly in the presence of both ER subtypes. For instance, 17β-Dihydroequilin induced a 200% increase in secreted alkaline phosphatase activity when both ERα and ERβ were present, surpassing the activity observed with 17β-estradiol in the same context. [] This suggests that 17β-Dihydroequilin may exert its effects primarily through ERβ, particularly in tissues where both ER subtypes are expressed.

Q2: Can you elaborate on the potential therapeutic implications of the differential ER subtype activation by 17β-Dihydroequilin?

A: The preferential activation of ERβ by 17β-Dihydroequilin presents exciting opportunities for developing targeted hormone replacement therapies. [] Since ERβ is the predominant ER subtype in certain tissues, such as bone and the cardiovascular system, 17β-Dihydroequilin could potentially offer beneficial effects in these tissues with potentially fewer side effects associated with ERα activation. Further research is crucial to explore these possibilities and determine the clinical relevance of these findings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。